molecular formula C30H27N3OS B418146 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 332388-06-4

2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B418146
CAS No.: 332388-06-4
M. Wt: 477.6g/mol
InChI Key: BUIBUDUCDIHWIF-UHFFFAOYSA-N
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Description

2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins, leading to modulation of biological pathways. The specific pathways involved depend on the context of its application, such as inhibition of specific enzymes in cancer cells or modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

CAS No.

332388-06-4

Molecular Formula

C30H27N3OS

Molecular Weight

477.6g/mol

IUPAC Name

2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanyl-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C30H27N3OS/c1-4-22-12-8-9-21(3)29(22)33-28(34)19-35-30-26(18-31)25(23-10-6-5-7-11-23)17-27(32-30)24-15-13-20(2)14-16-24/h5-17H,4,19H2,1-3H3,(H,33,34)

InChI Key

BUIBUDUCDIHWIF-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)C)C4=CC=CC=C4)C#N)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)C)C4=CC=CC=C4)C#N)C

Origin of Product

United States

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